molecular formula C12H16N2OS B091993 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one CAS No. 18339-14-5

2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one

Katalognummer B091993
CAS-Nummer: 18339-14-5
Molekulargewicht: 236.34 g/mol
InChI-Schlüssel: OGWXHSCYJOUWCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one, also known as DMABN, is a heterocyclic compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMABN has been found to exhibit promising anticancer activity, making it a potential candidate for the development of novel cancer therapeutics.

Wirkmechanismus

2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one exerts its anticancer activity by selectively inhibiting PKC, an enzyme that is overexpressed in many cancer cells. PKC plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one has been shown to exhibit a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the efficacy of conventional chemotherapeutic agents. 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one has also been shown to modulate the expression of various genes involved in cancer progression and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one exhibits several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various cellular processes. 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one has also been found to exhibit promising anticancer activity, making it a potential candidate for the development of novel cancer therapeutics.
However, there are also some limitations associated with the use of 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one in laboratory experiments. Its potency and selectivity as a PKC inhibitor may vary depending on the cell type and experimental conditions. 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one may also exhibit off-target effects, leading to potential side effects and toxicity.

Zukünftige Richtungen

There are several potential future directions for the research on 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one. One possible direction is the development of novel cancer therapeutics based on 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one. 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one may also be used as a research tool to study the role of PKC in various cellular processes. Further studies are needed to explore the potential off-target effects and toxicity of 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one and to optimize its potency and selectivity as a PKC inhibitor. In addition, the development of novel synthetic methods for 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one may also be explored to improve its yield and purity.
In conclusion, 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one is a promising compound that exhibits potent anticancer activity and selective inhibition of PKC. It has several advantages as a research tool in the laboratory and may have potential therapeutic applications in the future. Further research is needed to explore its potential as a cancer therapeutic and to optimize its potency and selectivity as a PKC inhibitor.

Synthesemethoden

2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one can be synthesized using a variety of methods, including the reaction of 2-chloro-1,2-benzisothiazol-3(2H)-one with dimethylamino propylamine. This reaction results in the formation of 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one with a yield of around 70%. The purity of the synthesized compound can be improved through recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one has also been shown to enhance the efficacy of conventional chemotherapeutic agents, such as doxorubicin and cisplatin.

Eigenschaften

CAS-Nummer

18339-14-5

Produktname

2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one

Molekularformel

C12H16N2OS

Molekulargewicht

236.34 g/mol

IUPAC-Name

2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H16N2OS/c1-13(2)8-5-9-14-12(15)10-6-3-4-7-11(10)16-14/h3-4,6-7H,5,8-9H2,1-2H3

InChI-Schlüssel

OGWXHSCYJOUWCU-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C(=O)C2=CC=CC=C2S1

Kanonische SMILES

CN(C)CCCN1C(=O)C2=CC=CC=C2S1

Andere CAS-Nummern

18339-14-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.